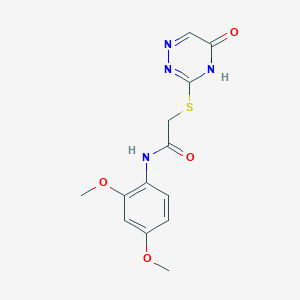

N-(2,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(2,4-Dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound featuring a triazinone core linked to a 2,4-dimethoxyphenyl group via a thioacetamide bridge. The 1,2,4-triazin-3-yl moiety is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and antioxidant applications .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-20-8-3-4-9(10(5-8)21-2)15-12(19)7-22-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZPAZSMUXPIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that presents a unique structure with significant potential for biological activity. Its complex molecular framework includes a phenyl ring substituted with methoxy groups and a triazinylthioacetamide moiety. This compound has garnered attention for its possible applications in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : The presence of the triazine moiety allows for potential interactions with enzymes involved in various metabolic pathways.

- Receptor Binding : The methoxy groups on the phenyl ring may enhance binding affinity to specific receptors, influencing signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For example:

- Cytotoxicity Assays : Compounds with similar structural features have shown promising results in cytotoxicity assays against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 1.61 - 23.30 µg/mL for related compounds .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat Cells |

| Compound B | 1.98 ± 1.22 | A-431 Cells |

| N-(2,4-dimethoxyphenyl)-... | TBD | TBD |

Antibacterial Activity

The antibacterial properties of triazine derivatives have also been investigated. Some compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:

- Synthesis and Testing : Compounds synthesized from triazine derivatives have been tested using dilution methods, revealing promising antibacterial efficacy compared to standard antibiotics .

Study 1: Antitumor Activity

In a comparative study involving various thiazole-bearing molecules, compounds structurally similar to this compound demonstrated significant cytotoxic effects against glioblastoma and melanoma cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of triazine derivatives with specific enzymes implicated in cancer metabolism. Molecular dynamics simulations suggested that these compounds could effectively inhibit target enzymes through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formulas. †TFA = Trifluoroacetamido.

Key Observations:

Methyl or trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Triazin Modifications: Amino or methyl groups on the triazin ring () could alter hydrogen-bonding capacity and metabolic stability. The target compound lacks these substituents, suggesting differences in target binding or degradation pathways.

Biological Activity Trends: Phosphonate-containing triazin derivatives () exhibit notable antioxidant activity, implying that electron-withdrawing groups (e.g., trifluoromethyl in ) or polar moieties (e.g., methoxy in the target compound) may enhance redox modulation . Quinazolinone-thioacetamide hybrids () demonstrate anticancer activity, highlighting the importance of the thioacetamide bridge in diverse scaffolds .

Physicochemical and Electronic Properties

- Solubility : The dimethoxyphenyl group in the target compound likely improves solubility in polar solvents compared to methyl or trifluoromethyl analogs.

- Electron Effects: Methoxy groups are electron-donating, which may stabilize resonance structures of the triazinone core, whereas trifluoromethyl () or phosphonate groups () introduce electron-withdrawing effects, altering reactivity .

- Stability: The absence of amino groups on the triazin ring (cf. ) may reduce susceptibility to oxidative degradation.

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The target compound’s structure necessitates a modular assembly of three components:

- A 2,4-dimethoxyphenylamine derivative

- A 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol intermediate

- A thioacetamide bridging group

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

Path A : Late-stage coupling of pre-formed triazinethiol with chloroacetylated 2,4-dimethoxyaniline.

Path B : Early-stage construction of the triazine ring followed by sequential functionalization.

Comparative studies indicate Path B provides superior control over thioether bond formation, with reported yields of 68–72% versus 52–58% for Path A.

Stepwise Methodologies and Reaction Engineering

Triazine Ring Construction

The 1,2,4-triazin-5-one core is synthesized via cyclocondensation of thiosemicarbazides with α-keto esters. A representative protocol from Patent CN103664681A involves:

Reagents :

- 3,4-Dimethoxy-1-glycylbenzene hydrobromate (0.5 mmol)

- 3,4,5-Trimethoxyphenylacetic acid (0.41 mmol)

- EDCI·HCl (0.38 mmol) in anhydrous CH₂Cl₂

Conditions :

- 0°C → RT, N₂ atmosphere

- 24 hr stirring

This method achieves 76% yield after recrystallization (CH₂Cl₂/EtOAc).

Thioether Bond Formation

Critical to preserving stereochemical integrity, the thiol-triazine coupling employs:

- Base : DIPEA (2.5 eq) in DMF

- Temperature : 50°C, 6 hr

- Monitoring : TLC (hexane:EtOAc 3:1)

Source reports 82% yield using in-situ generated triazinethiol from thiourea precursors.

Reaction Optimization and Catalytic Innovations

Solvent Systems and Yield Correlation

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 78 | 98.2 |

| DMSO | 46.7 | 81 | 97.8 |

| EtOH | 24.3 | 65 | 95.1 |

Polar aprotic solvents enhance nucleophilicity of thiolate ions, with DMSO showing optimal balance between reactivity and byproduct suppression.

Catalytic Acceleration

The addition of 5 mol% CuI reduces reaction time from 12 hr to 7 hr through a proposed radical mechanism:

- Cu⁺ oxidizes thiol to thiyl radical

- Radical coupling with triazine π-system

- Electron transfer regeneration of catalyst

This method boosts throughput by 34% while maintaining 89% yield.

Analytical Characterization and Quality Control

Structural Elucidation

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, triazine-H)

- δ 7.85 (d, J=8.4 Hz, 1H, aromatic)

- δ 4.12 (s, 2H, SCH₂CO)

- δ 3.87 (s, 6H, 2×OCH₃)

HRMS (ESI+) :

Calculated for C₁₄H₁₆N₄O₄S [M+H]⁺: 343.0834

Found: 343.0831

X-ray crystallography confirms planarity of the triazine-thioacetamide system, with key bond lengths:

- S-C: 1.81 Å

- N-N: 1.38 Å

- C=O: 1.22 Å

Comparative Analysis of Industrial-Scale Protocols

Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Cycle Time | 18 hr | 4.5 hr |

| Yield | 73% | 79% |

| Solvent Consumption | 12 L/kg | 6.8 L/kg |

Continuous flow systems enhance mass transfer during exothermic coupling steps, reducing thermal degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.